Sodium tetraethylborate
Overview
Description
Sodium tetraethylborate is an organoboron compound with the chemical formula ( \text{C}8\text{H}{20}\text{BNa} ). It is a white crystalline powder that is highly sensitive to air and moisture. This compound is known for its pyrophoric nature, meaning it can ignite spontaneously upon exposure to air. This compound is primarily used as an ethyl transfer reagent in various chemical reactions.
Mechanism of Action
Target of Action
Sodium tetraethylborate primarily targets organometallic species . It is highly reactive in their presence and acts as an ethyl transfer reagent .
Mode of Action
The compound interacts with its targets by acting as an alkylating agent . This means it transfers an alkyl group, in this case, an ethyl group, to the organometallic species .
Biochemical Pathways
This compound plays a crucial role in the protein synthesis process, specifically in the desulfurization of cysteine (Cys) residues . This process is central to the production of proteins by chemical synthesis . The compound, combined with a phosphine, is used as a post-ligation treatment in one-pot techniques combining native chemical ligation and cysteine reductive desulfurization .
Pharmacokinetics
It’s important to note that the compound is anair and moisture-sensitive pyrophoric organoboron compound . This suggests that its stability, absorption, distribution, metabolism, and excretion could be significantly influenced by environmental conditions.
Result of Action
The primary result of this compound’s action is the reductive desulfurization of alkyl thiols into alkanes . This transformation is a useful chemical process that has been explored for a variety of analytical or synthetic applications .
Action Environment
The action of this compound is influenced by environmental factors. As an air and moisture-sensitive compound, it must be handled under conditions that minimize exposure to air and moisture . Furthermore, the compound is pyrophoric, meaning it can ignite spontaneously in air at or below room temperature . Therefore, the compound’s action, efficacy, and stability are highly dependent on the careful control of its environment.
Biochemical Analysis
Biochemical Properties
Sodium tetraethylborate is known to play a significant role in biochemical reactions, particularly in the desulfurization of proteins . It interacts with cysteine residues in proteins, facilitating their conversion into alanine residues . This process is crucial in the production of proteins by chemical synthesis .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a reagent in protein synthesis. It influences cell function by enabling the assembly of proteins from unprotected peptide segments . Detailed studies on its impact on cell signaling pathways, gene expression, and cellular metabolism are currently limited.
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in protein desulfurization . It facilitates the formation of a peptide bond to cysteine by reaction of a C-terminal peptide thioester with an N-terminal cysteine peptide . This process is central to the field of chemical protein synthesis .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that the compound is air and moisture-sensitive . This suggests that its stability and degradation may be influenced by environmental conditions.
Metabolic Pathways
This compound is involved in the metabolic pathway of protein synthesis, specifically in the desulfurization of cysteine residues
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tetraethylborate can be synthesized through the reaction of tetraethylborane with sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent the compound from reacting with air or moisture. The general reaction is as follows: [ \text{B(C}_2\text{H}_5)_3 + \text{NaH} \rightarrow \text{NaB(C}_2\text{H}_5)_4 + \text{H}_2 ]
Industrial Production Methods: In industrial settings, this compound is produced in a controlled environment to ensure safety and purity. The process involves the careful handling of reactants and the use of specialized equipment to prevent exposure to air and moisture. The compound is usually stored under an inert gas such as nitrogen or argon to maintain its stability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxygen to form various oxidation products.
Reduction: It can act as a reducing agent in certain chemical reactions, donating electrons to other compounds.
Substitution: this compound is commonly used in substitution reactions, where it transfers ethyl groups to other molecules.
Common Reagents and Conditions:
Oxidation: Reactions with oxygen or other oxidizing agents.
Reduction: Reactions with compounds that can accept electrons.
Substitution: Reactions with organometallic species or other compounds that can accept ethyl groups.
Major Products:
Oxidation: Various boron-containing oxidation products.
Reduction: Reduced forms of the reactants.
Substitution: Ethylated products, where ethyl groups are transferred to the target molecules.
Scientific Research Applications
Sodium tetraethylborate has a wide range of applications in scientific research:
Chemistry: It is used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analyses of organotin, lead, and mercury compounds. It is also employed in the synthesis of boron-containing compounds.
Biology: this compound is used in the study of biological systems that involve boron chemistry.
Medicine: Research into boron-containing compounds for potential medical applications, such as boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of various chemicals and materials that require ethylation or boron incorporation.
Comparison with Similar Compounds
Sodium tetraphenylborate: Another organoboron compound used in similar applications but with phenyl groups instead of ethyl groups.
Sodium tetra(n-propyl)borate: Similar to sodium tetraethylborate but with propyl groups. It is used for the derivatization of organotin and organolead compounds.
Triethylborane: An organoborane compound with three ethyl groups attached to boron, used as an ignition source in rocket engines.
Uniqueness: this compound is unique due to its high reactivity and ability to transfer ethyl groups efficiently. Its pyrophoric nature requires careful handling, but it offers significant advantages in terms of reactivity and versatility in various chemical processes.
Properties
IUPAC Name |
sodium;tetraethylboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20B.Na/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSBMTRYJRHYNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC)(CC)(CC)CC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BNa | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165859 | |
Record name | Sodium tetraethylborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90165859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White, off-white, or yellow crystals; [Alfa Aesar MSDS] | |
Record name | Sodium tetraethylborate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17666 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
15523-24-7 | |
Record name | Sodium tetraethylborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015523247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium tetraethylborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90165859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium tetraethylborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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